molecular formula C8H15NO B13000875 {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine

{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine

Katalognummer: B13000875
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: FFOVFEXQFJSIFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine is a bicyclic amine compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexane-containing alkenyl alcohols, which undergo iodocyclization with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the oxygen atom incorporated into the ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine is unique due to its specific bicyclic structure with an oxygen atom in the ring and an amine group. This combination of features makes it a valuable compound in various chemical and pharmaceutical applications .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

2-oxabicyclo[2.2.2]octan-4-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6,9H2

InChI-Schlüssel

FFOVFEXQFJSIFV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1OC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.